An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2-methylpropanenitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2-methylpropanenitrile
Introduction
3-Hydroxy-2-methylpropanenitrile, also known as propylene cyanohydrin, is a bifunctional organic molecule with the chemical formula C₄H₇NO and a molecular weight of 85.10 g/mol .[1] This colorless liquid serves as a versatile intermediate in organic synthesis, particularly in the production of various pharmaceuticals, agrochemicals, and specialty polymers. Its structure, containing both a hydroxyl and a nitrile group, allows for a wide range of chemical transformations.
The unambiguous structural confirmation and purity assessment of 3-Hydroxy-2-methylpropanenitrile are critical for its application in regulated industries. This is achieved through a combination of spectroscopic techniques. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is intended for researchers, chemists, and quality control professionals who require a comprehensive understanding of its spectroscopic signature.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms in 3-Hydroxy-2-methylpropanenitrile are numbered as shown in the diagram below. This convention will be used throughout the guide to correlate spectroscopic signals with their corresponding atoms.
Caption: Molecular structure of 3-Hydroxy-2-methylpropanenitrile with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is typically performed in a deuterated solvent, and the choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.[2][3]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons.
Expertise in Practice: The choice of deuterated solvent is critical. In a non-hydrogen bonding solvent like CDCl₃, the hydroxyl proton signal can be broad and appear over a wide chemical shift range. In contrast, a hydrogen-bond accepting solvent like DMSO-d₆ will often result in a sharper, more defined signal for the OH proton and may reveal coupling to adjacent protons. The data presented here is based on spectra recorded in CDCl₃, a common and non-invasive solvent for initial analysis.
¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~3.70 | m | 2H | - | H₂-C1 |
| ~2.80 | m | 1H | - | H-C2 |
| ~2.50 | br s | 1H | - | H-O6 |
| 1.35 | d | 3H | ~7.0 | H₃-C4 |
Analysis of the ¹H NMR Spectrum:
-
H₂-C1 (δ ~3.70, m): These two protons are diastereotopic due to the adjacent chiral center (C2). They appear as a multiplet because they are coupled to the proton on C2. The downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom (O6).
-
H-C2 (δ ~2.80, m): This single proton is on the chiral center and is coupled to the protons on C1 and C4, resulting in a complex multiplet. Its position is influenced by the adjacent hydroxyl, methyl, and nitrile groups.
-
H-O6 (δ ~2.50, br s): This is the hydroxyl proton. Its chemical shift can vary significantly depending on concentration, temperature, and solvent. The broadness of the signal is due to chemical exchange and the absence of observable coupling is common in CDCl₃.
-
H₃-C4 (δ 1.35, d): The three protons of the methyl group are equivalent and are coupled to the single proton on C2, resulting in a doublet with a typical vicinal coupling constant of approximately 7.0 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their chemical environment (e.g., hybridization, attachment to electronegative atoms).
¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 121.5 | C3 (C≡N) |
| 65.0 | C1 (CH₂OH) |
| 35.5 | C2 (CH) |
| 15.5 | C4 (CH₃) |
Analysis of the ¹³C NMR Spectrum:
-
C3 (δ 121.5): The carbon of the nitrile group appears significantly downfield, which is characteristic for this functional group.[4][5]
-
C1 (δ 65.0): This carbon is attached to the electronegative oxygen atom, causing a substantial downfield shift into the typical range for carbons in an alcohol moiety.[5]
-
C2 (δ 35.5): The methine carbon (CH) appears at this intermediate chemical shift, influenced by its alkyl and nitrile substituents.
-
C4 (δ 15.5): The methyl carbon appears in the typical upfield aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Key IR Absorption Bands (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Strong, Broad | O-H Stretch (Alcohol) |
| 2980, 2940 | Medium | C-H Stretch (Aliphatic) |
| 2250 | Medium, Sharp | C≡N Stretch (Nitrile) |
| 1050 | Strong | C-O Stretch (Primary Alcohol) |
Interpretation of the IR Spectrum:
-
The very broad and strong absorption band centered around 3450 cm⁻¹ is a definitive indicator of the hydroxyl (-OH) group, with the broadening caused by hydrogen bonding.
-
The absorptions in the 2940-2980 cm⁻¹ region are characteristic of stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.
-
The sharp, medium-intensity peak at 2250 cm⁻¹ is a classic signature for the carbon-nitrogen triple bond of a nitrile group.[6] Its sharpness distinguishes it from other absorptions in this region.
-
The strong band at 1050 cm⁻¹ corresponds to the C-O single bond stretching vibration, consistent with a primary alcohol structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. In Electron Ionization (EI) MS, the molecule is ionized by a high-energy electron beam, often causing the molecular ion to fragment in a predictable manner.[7]
-
Molecular Ion (M⁺): The molecular ion peak for 3-Hydroxy-2-methylpropanenitrile is expected at m/z = 85 , corresponding to its molecular weight. This peak may be of low intensity or absent in EI spectra of alcohols due to facile fragmentation.[8]
-
Base Peak: The most intense peak in the spectrum is the base peak. For this molecule, the base peak is observed at m/z = 54 .
Major Fragmentation Pathways:
The fragmentation of 3-Hydroxy-2-methylpropanenitrile is driven by the presence of the hydroxyl and nitrile functional groups. Key fragmentation processes include alpha-cleavage and loss of neutral molecules.
-
Loss of a Methyl Radical (α-cleavage): Cleavage of the C2-C4 bond results in the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z = 70 .
-
Loss of a Hydroxymethyl Radical (α-cleavage): The most favorable alpha-cleavage is the loss of the •CH₂OH radical (31 Da), which forms a stable secondary carbocation stabilized by the nitrile group. This results in the base peak at m/z = 54 .
-
Loss of Water: The loss of a neutral water molecule (H₂O, 18 Da) from the molecular ion can occur, leading to a fragment at m/z = 67 .
-
Loss of HCN: Elimination of hydrogen cyanide (HCN, 27 Da) from the molecular ion can produce a fragment at m/z = 58 .
Caption: Key fragmentation pathways for 3-Hydroxy-2-methylpropanenitrile in EI-MS.
Integrated Spectroscopic Analysis and Experimental Protocols
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system for unambiguous compound identification.
Integrated Analysis Workflow
The logical flow from sample preparation to final structure confirmation is a systematic process. The data from each spectroscopic method must be consistent with the proposed structure and with each other.
Caption: Workflow for the integrated spectroscopic elucidation of 3-Hydroxy-2-methylpropanenitrile.
Narrative of Confirmation:
-
Mass Spectrometry initially suggests a molecular weight of 85, consistent with the formula C₄H₇NO. The fragmentation pattern, particularly the loss of 31 Da (•CH₂OH), points towards a structure with a hydroxymethyl group.
-
Infrared Spectroscopy confirms the presence of the key functional groups: a hydroxyl group (broad ~3450 cm⁻¹) and a nitrile group (sharp ~2250 cm⁻¹), validating the molecular formula's heteroatoms.
-
¹³C NMR confirms the carbon skeleton, showing four distinct carbon environments: one nitrile, one alcohol-bearing carbon, one methine, and one methyl group.
-
¹H NMR provides the final and most detailed confirmation, showing the connectivity and relative positions of all protons. The splitting patterns (e.g., the methyl doublet coupled to the methine multiplet) and integrations perfectly match the proposed structure of 3-Hydroxy-2-methylpropanenitrile, allowing for an unambiguous assignment.
Standard Operating Protocols
The following are generalized, field-proven protocols for acquiring high-quality spectroscopic data for a liquid sample like 3-Hydroxy-2-methylpropanenitrile.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Homogenization: Cap the NMR tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate (typically 298 K).
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).
-
¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum (e.g., 45° pulse angle, 2-second relaxation delay, 1024 scans).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.[4]
Protocol 2: FT-IR Data Acquisition
-
Background Scan: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl) are clean. Perform a background scan to be subtracted from the sample spectrum.
-
Sample Application: Apply one to two drops of the neat liquid sample directly onto the ATR crystal or as a thin capillary film between two salt plates.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal or salt plates with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
Protocol 3: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Method: Set up the gas chromatograph (GC) with an appropriate column (e.g., nonpolar DB-5) and temperature program to separate the analyte from any impurities. Set the mass spectrometer (MS) to scan a suitable mass range (e.g., m/z 35-200) in Electron Ionization (EI) mode at 70 eV.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions.
Conclusion
The spectroscopic characterization of 3-Hydroxy-2-methylpropanenitrile is straightforward when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra provide definitive information on the C-H framework and connectivity. Infrared spectroscopy offers rapid confirmation of the critical hydroxyl and nitrile functional groups, while mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. Together, these techniques provide a robust and self-validating analytical package for the unambiguous identification and quality assessment of this important chemical intermediate.
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